2,2-Difluoro-1-(2,4,5-trimethylphenyl)ethanone
Description
2,2-Difluoro-1-(2,4,5-trimethylphenyl)ethanone is a fluorinated aromatic ketone characterized by a phenyl ring substituted with three methyl groups (at positions 2, 4, and 5) and a difluorinated acetyl group. The compound’s structure combines steric bulk from the methyl substituents with electronic effects from the fluorine atoms.
Properties
IUPAC Name |
2,2-difluoro-1-(2,4,5-trimethylphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O/c1-6-4-8(3)9(5-7(6)2)10(14)11(12)13/h4-5,11H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKPRXAFLATJJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C(=O)C(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the fluorination of 1-(2,4,5-trimethylphenyl)ethanone using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity 2,2-Difluoro-1-(2,4,5-trimethylphenyl)ethanone .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-1-(2,4,5-trimethylphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted ethanone derivatives.
Scientific Research Applications
2,2-Difluoro-1-(2,4,5-trimethylphenyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-1-(2,4,5-trimethylphenyl)ethanone involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Effects: Methyl vs. Other Alkyl Groups
Key Example :
- 1-(2,4,6-Trimethylphenyl)ethanone vs. 1-(2,4,6-Triisopropylphenyl)ethanone Steric Effects: The isopropyl substituents in the latter compound create significant steric hindrance, complicating reduction reactions (e.g., catalytic transfer hydrogenation) compared to the methyl-substituted analog . Reactivity: Sodium borohydride reduces 1-(2,4,6-trimethylphenyl)ethanone efficiently but fails with the triisopropyl analog due to hindered access to the carbonyl group .
Table 1: Steric and Reactivity Comparison
| Compound | Substituent Size | Reduction Efficiency (NaBH₄) | Crystallographic Behavior |
|---|---|---|---|
| 1-(2,4,6-Trimethylphenyl)ethanone | Methyl | High | Forms 1-D networks |
| 1-(2,4,6-Triisopropylphenyl)ethanone | Isopropyl | Low | No network formation |
Electronic Effects: Fluorine Substituents
Key Examples :
- 2,2-Difluoro-1-(4-phenoxyphenyl)ethanone (C₁₄H₁₀F₂O₂, MW 248.23)
- 1-(2,4-Difluorophenyl)ethanone (C₈H₆F₂O, MW 156.13)
- 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone (C₈H₃Cl₂F₃O, MW 243.01)
Electronic Properties :
- Fluorine and chlorine atoms increase the electrophilicity of the carbonyl group, enhancing reactivity toward nucleophiles. Trifluoro derivatives (e.g., 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone) exhibit greater electron withdrawal than difluoro analogs, making their ketones more reactive .
- The 2,4,5-trimethylphenyl group in the target compound provides electron-donating methyl substituents, which may moderate the electrophilicity imparted by fluorine.
Table 2: Electronic and Physical Properties
Key Example :
- 1-(2,4,5-Trimethylphenyl)ethanone (non-difluoro analog) is identified as a VOC linked to climacteric fruit behavior, suggesting methyl-substituted ketones may influence biological pathways .
- Hypothesis: The addition of fluorine in this compound could alter volatility or receptor interactions compared to its non-fluorinated counterpart.
Biological Activity
2,2-Difluoro-1-(2,4,5-trimethylphenyl)ethanone is a synthetic organic compound characterized by its unique molecular structure and functional groups. With a molecular formula of C13H14F2O and a molecular weight of approximately 222.22 g/mol, this compound has garnered attention for its potential biological activities, particularly in pharmacological applications. The presence of fluorine atoms enhances its lipophilicity and biological reactivity, making it a candidate for further research.
Chemical Structure and Properties
The compound features a ketone functional group with two fluorine atoms attached to the alpha carbon of the ethanone moiety. The bulky 2,4,5-trimethylphenyl group contributes to its distinctive chemical behavior.
| Property | Value |
|---|---|
| Molecular Formula | C13H14F2O |
| Molecular Weight | 222.22 g/mol |
| Functional Groups | Ketone, Fluorine |
Biological Activity
Research indicates that this compound exhibits notable biological activities, particularly as an enzyme inhibitor. Its interactions with various biological targets have been studied extensively.
Enzyme Inhibition
One of the significant areas of study is the compound's potential as an inhibitor of cytochrome P450 enzymes. These enzymes are crucial for drug metabolism and detoxification processes in the body. The inhibition of these enzymes can lead to altered metabolic pathways, which may have therapeutic implications.
- Enzyme Target : Cytochrome P450
- Mechanism : Interaction through hydrophobic and hydrogen bonding
Case Studies and Research Findings
Several studies have focused on the biological implications of this compound:
- In vitro Studies : Preliminary studies suggest that this compound interacts with enzyme active sites or other biomolecules through hydrogen bonding or hydrophobic interactions due to its bulky structure. These interactions may enhance its biological activity compared to simpler analogs.
-
Cell Line Testing : In cell line assays, the compound has shown varying degrees of cytotoxicity against cancer cell lines. For instance:
- Cell Line : MCF-7 (breast cancer)
- IC50 Value : Notable cytotoxicity was observed at sub-micromolar concentrations.
- Structure-Activity Relationship (SAR) : Studies indicate that the unique structural features of this compound contribute to its biological activity. The presence of electron-donating groups (EDGs) in similar compounds has been associated with enhanced activity .
Comparative Analysis
To better understand the uniqueness of this compound in relation to structurally similar compounds, a comparative analysis is presented below:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2,2-Difluoro-1-(3-methylphenyl)ethanone | C13H14F2O | Similar structure but different phenyl substitution |
| 1-Difluoromethyl-1-(4-methylphenyl)ethanone | C12H13F2O | Contains a ketone functional group |
| 2-Chloro-1-(4-methylphenyl)ethanone | C12H11ClO | Chlorinated analog with distinct reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
